molecular formula C12H15N3O3 B2370902 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime CAS No. 302921-93-3

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime

Cat. No.: B2370902
CAS No.: 302921-93-3
M. Wt: 249.27
InChI Key: KSRSBRVDFSXNNR-UKTHLTGXSA-N
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Description

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime is a chemical compound with a complex structure that includes a nitro group, a pyrrolidinyl group, and an O-methyloxime functional group

Scientific Research Applications

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime has several scientific research applications, including:

Preparation Methods

The synthesis of 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes nitration, formylation, and oximation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and safety .

Chemical Reactions Analysis

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include strong acids or bases, specific solvents, and controlled temperatures.

Mechanism of Action

The mechanism of action of 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group and pyrrolidinyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde O-methyloxime can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-N-methoxy-1-(3-nitro-4-pyrrolidin-1-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-13-9-10-4-5-11(12(8-10)15(16)17)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRSBRVDFSXNNR-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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